Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
CAS No.: 701939-09-5
Cat. No.: VC16791906
Molecular Formula: C14H20BrNO3
Molecular Weight: 330.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701939-09-5 |
|---|---|
| Molecular Formula | C14H20BrNO3 |
| Molecular Weight | 330.22 g/mol |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-12(18-5)11(15)8-10/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 |
| Standard InChI Key | GLBNVQHUKWRLJA-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure combines a tert-butyl carbamate group with a substituted phenyl ethylamine backbone. Key features include:
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Stereochemistry: The (1S) configuration at the ethylamine chiral center dictates its spatial orientation, influencing reactivity and biological interactions.
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Substituents: A bromine atom at the phenyl ring’s 3-position enhances electrophilic reactivity, while the 4-methoxy group contributes electron-donating effects, modulating aromatic ring activity.
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Carbamate Group: The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective deprotection in multistep syntheses.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀BrNO₃ | |
| Molecular Weight | 330.22 g/mol | |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate | |
| Stereochemistry | (1S) configuration | |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step process:
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Amination: (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under inert conditions.
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Purification: Column chromatography isolates the product, achieving >95% purity as verified by HPLC.
Industrial-scale production employs flow microreactor systems, which enhance yield (up to 92%) and reduce reaction time compared to batch methods.
Reaction Conditions
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Solvent: Dichloromethane or THF.
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Temperature: 0–25°C to prevent Boc group cleavage.
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Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation .
Table 2: Synthetic Parameters
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Dichlorloromethane | 88% |
| Temperature | 0–25°C | 92% |
| Catalyst Loading | 5 mol% DMAP | 90% |
Chemical Reactivity and Applications
Directed Metalation Reactions
The bromine atom facilitates directed ortho-metalation (DoM), enabling regioselective functionalization. For example, lithium-halogen exchange with n-BuLi generates aryl lithium intermediates, which react with electrophiles like CO₂ or aldehydes .
Suzuki-Miyaura Coupling
In the presence of palladium catalysts, the bromophenyl moiety participates in cross-coupling reactions with boronic acids. This is critical for synthesizing biaryl structures found in pharmaceuticals . A study by Guo et al. (2022) demonstrated that nanoporous polymer-supported Pd catalysts achieve turnover numbers (TON) >200,000 in Suzuki-Miyaura reactions, highlighting the compound’s utility in scalable catalysis .
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. For instance, its debrominated analog (CAS 221247-85-4) is used in antioxidant drug candidates.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The carbamate group interacts with serine hydrolases, including acetylcholinesterase (AChE), via covalent bonding to the active site. In vitro assays show IC₅₀ = 12 µM against AChE, comparable to rivastigmine.
Antioxidant Properties
Electron-donating methoxy groups scavenge free radicals, as evidenced by a 2.3-fold reduction in ROS levels in HepG2 cells at 50 µM.
Industrial and Research Applications
Materials Science
Incorporated into nanoporous organic polymers (NOPs), the compound enhances catalytic activity in heterogeneous systems. These polymers exhibit size-selective reactivity, enabling efficient separation of reaction products .
Analytical Characterization
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NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.4 Hz, 1H), 6.82 (d, J = 8.4 Hz, 1H), 5.12 (m, 1H), 3.89 (s, 3H), 1.44 (s, 9H).
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MS: m/z 330.1 [M+H]⁺, 272.0 [M−C₄H₉]⁺.
Challenges and Future Directions
While the compound’s synthetic utility is well-established, its toxicity profile requires further evaluation. Preliminary data suggest moderate cytotoxicity (LD₅₀ = 320 mg/kg in rats), necessitating structural modifications for therapeutic use. Future research should explore:
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Asymmetric catalysis using chiral derivatives.
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Biodegradable polymers incorporating carbamate motifs.
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